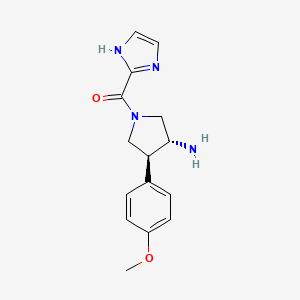

4,5-二氟-N-(2-氟苯基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar fluoro-benzamide compounds typically involves condensation reactions between fluoro-benzoyl chloride and fluoro-aniline derivatives under standard synthetic conditions. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield (88%) through this method, indicating a general pathway that might be applicable to the synthesis of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide (Hehir & Gallagher, 2023).

Molecular Structure Analysis

Molecular structure analysis of fluoro-benzamides reveals significant insights into their aggregation behavior and molecular geometry. A study on a series of N-(difluorophenyl)benzamides demonstrated aggregation via N–H⋯OC intermolecular interactions, often combined with C–H⋯O/F/π interactions and F⋯F contacts, highlighting the role of fluorine in molecular aggregation (Mocilac, Osman, & Gallagher, 2016).

Chemical Reactions and Properties

Fluoro-benzamides participate in diverse chemical reactions, including amide-directed fluorination of C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance. This suggests potential reactions involving 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide in the presence of iron(II) triflate (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of fluoro-benzamides, such as melting points and solubility, are critical for their application. For example, 2,6-Difluorobenzamide, a related compound, was synthesized with a high yield and melting point of 145.4-145.6°C, indicating the potential physical properties of our compound of interest (Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, play a significant role in the application of fluoro-benzamides. The synthesis and study of various fluoro-benzamides have shown these compounds to have significant antimicrobial activities, suggesting that 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide may also exhibit similar properties under certain conditions (Desai, Rajpara, & Joshi, 2013).

科学研究应用

氟酰胺导向的 C-H 氟化

一项值得注意的应用涉及铁介导的苄基、烯丙基和未活化的 C-H 键的温和酰胺导向氟化。该过程允许化学选择性氟转移,从而有效地产生相应的氟化物。该反应表现出广泛的底物范围和官能团耐受性,表明该化合物在促进氟化反应中的潜力,而无需贵金属添加剂。该机制涉及短寿命自由基中间体,F-转移直接由铁介导,展示了该化合物在推进氟化化学中的作用 (Groendyke 等,2016)。

抗菌应用

对含噻唑和噻唑烷的氟苯甲酰胺合成的研究突出了它们有希望的抗菌特性。在特定位置存在氟原子显著增强了对各种细菌和真菌菌株的抗菌活性。对该化合物抗菌有效性的这一见解强调了其在开发新型抗菌剂中的潜力 (Desai 等,2013)。

了解分子聚集

对 N-(二氟苯基)苯甲酰胺的研究有助于了解氟在分子聚集和复杂的 C-F/C-H 无序中的作用。晶体结构和计算实验的分析揭示了氟取代模式如何影响分子聚集,为设计具有所需物理性质的分子提供了宝贵的见解 (Mocilac 等,2016)。

材料科学和聚合物合成

该化合物在合成具有改进的热性能和有机溶剂溶解性的新型芳香聚酰亚胺和半芳香聚酰胺中具有应用。这些材料表现出高降解温度,适用于高性能应用,突出了该化合物在材料科学和工程中的效用 (Butt 等,2005)。

先进的氟化技术

进一步的研究强调了该化合物在开发先进氟化技术中的作用,例如使用氟仿作为二氟卡宾源,将酚和硫酚转化为它们的二氟甲氧基和二氟硫代甲氧基衍生物。这种方法展示了将氟引入有机分子的创新方法,为合成有机化学领域做出了贡献 (Thomoson 和 Dolbier,2013)。

属性

IUPAC Name |

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-8-6-11(16)12(17)7-9(8)14(19)18-13-5-3-2-4-10(13)15/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWOTOJQXZXAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)